N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CTDP-31, is a novel compound with potential applications in scientific research. It belongs to the class of piperidine derivatives and has been synthesized using a specific method.
Wirkmechanismus
N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the D2 receptor, which means it enhances the receptor's response to dopamine. It binds to a specific site on the receptor and induces a conformational change, which increases the affinity of the receptor for dopamine. This results in an increase in the downstream signaling pathways that are activated by the receptor.
Biochemical and physiological effects:
N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been found to increase dopamine release in the brain, enhance locomotor activity, and improve cognitive function. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting potential applications in addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments. It is highly selective for the D2 receptor and does not affect other dopamine receptor subtypes. It also has a long half-life, which allows for sustained effects in animal models. However, its efficacy may be limited by individual differences in receptor expression and function, which can vary between species and individuals.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide. One potential application is in the development of novel therapeutics for neurological disorders such as schizophrenia and addiction. N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide may also be useful as a tool for investigating the role of the D2 receptor in these disorders and identifying new therapeutic targets. Further research is needed to determine the safety and efficacy of N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide in humans and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-ethoxybenzyl chloride in the presence of a base such as triethylamine. The resulting 2-ethoxybenzyl-protected intermediate is then reacted with cyclopropylamine to yield the final product. The synthesis method has been optimized to increase the yield and purity of N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively modulate the activity of the dopamine D2 receptor, which is involved in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been used in preclinical studies to investigate the role of the D2 receptor in these disorders and to identify potential therapeutic targets.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-2-28-22-8-4-3-6-18(22)16-25-14-11-21(12-15-25)26-13-5-7-19(17-26)23(27)24-20-9-10-20/h3-4,6,8,19-21H,2,5,7,9-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDILQTLVSRQJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.